Vibralactone B
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Overview
Description
Vibralactone B is a terpenoid compound that belongs to the vibralactone family. These compounds were first isolated from the Basidiomycete fungus Boreostereum vibrans in 2006 . This compound, along with other vibralactones, has attracted significant research interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Vibralactone B can be synthesized through various laboratory methods. One approach involves the use of 13C isotopologue profiling, quantitative nuclear magnetic resonance, and metabolic profiling techniques . The biosynthetic pathway for this compound involves the conversion of 4-hydroxybenzoate into prenylhydroquinone by an FAD-binding monooxygenase (VibMO1) . This pathway includes several interesting reactions, such as single oxygen expansion and intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound typically involves scale-up fermentation of the fungus Boreostereum vibrans. By optimizing the culture medium and fermentation conditions, researchers have been able to isolate various vibralactone derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions
Vibralactone B undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The compound’s unique β-lactone group makes it particularly reactive in these processes .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include NADPH, FAD, and various organic solvents. The conditions often involve specific temperature and pH settings to facilitate the desired reactions .
Major Products
The major products formed from the reactions of this compound include various vibralactone derivatives, such as vibralactamide A, vibralactone T, and 13-O-lactyl vibralactone .
Scientific Research Applications
Vibralactone B has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of vibralactone B involves its interaction with specific molecular targets and pathways. The compound inhibits pancreatic lipase by binding to the enzyme’s active site, thereby preventing the breakdown of dietary fats . This inhibition is facilitated by the unique β-lactone group of this compound, which forms a covalent bond with the enzyme .
Comparison with Similar Compounds
Similar Compounds
Vibralactone B is part of a family of related compounds, including vibralactone A, vibralactone C, vibralactone D, and vibralactone E . These compounds share similar structural features but differ in their specific functional groups and biological activities.
Uniqueness
What sets this compound apart from its counterparts is its unique β-lactone group and its potent inhibitory activity against pancreatic lipase . This makes it a valuable compound for both scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(1S,2R,4R,6S)-4-(hydroxymethyl)-1-(3-methylbut-2-enyl)-3,7-dioxatricyclo[4.2.0.02,4]octan-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-7(2)3-4-12-8(15-10(12)14)5-11(6-13)9(12)16-11/h3,8-9,13H,4-6H2,1-2H3/t8-,9-,11+,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIVROLINHAPPT-XPXLGCRWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC12C(CC3(C1O3)CO)OC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@]12[C@H](C[C@]3([C@@H]1O3)CO)OC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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